1-Hydroxy-2-methylbenzimidazole

Description

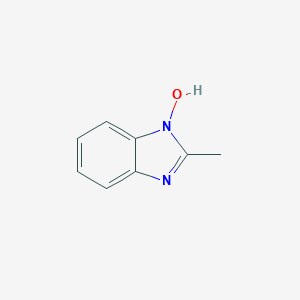

1-Hydroxy-2-methylbenzimidazole is a benzimidazole derivative characterized by a hydroxy (-OH) group at the 1-position and a methyl (-CH₃) group at the 2-position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings, with the general formula C₇H₆N₂ . These compounds are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties. The introduction of substituents like hydroxy and methyl groups modulates electronic, steric, and solubility properties, thereby influencing biological efficacy .

Properties

CAS No. |

10066-10-1 |

|---|---|

Molecular Formula |

C8H8N2O |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

1-hydroxy-2-methylbenzimidazole |

InChI |

InChI=1S/C8H8N2O/c1-6-9-7-4-2-3-5-8(7)10(6)11/h2-5,11H,1H3 |

InChI Key |

GRDMYOVEJRELOU-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2N1O |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1O |

Synonyms |

1H-Benzimidazole,1-hydroxy-2-methyl-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 1-Hydroxy-2-methylbenzimidazole serves as an intermediate in synthesizing more complex heterocyclic compounds. It is utilized in the preparation of pharmaceuticals, agrochemicals, and dyes due to its unique chemical properties .

Biology

- Antimicrobial Properties : Research indicates that benzimidazole derivatives exhibit antimicrobial activities. For instance, compounds derived from this compound have shown efficacy against various bacterial strains, including Pseudomonas aeruginosa .

- Anticancer Activity : Numerous studies have highlighted the potential of benzimidazole derivatives as anticancer agents. For example, certain derivatives have demonstrated strong cytotoxic effects against cancer cell lines such as K562 (leukemia) and HepG-2 (hepatocellular carcinoma) with IC50 values indicating significant potency . The mechanism often involves inhibiting DNA topoisomerases, crucial enzymes in DNA replication .

Medicine

- Drug Development : The compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets. It has been explored for treating infections and cancer, showing promise in targeted therapies . Notably, several anticancer drugs contain benzimidazole moieties that enhance their therapeutic efficacy against tumor cells .

Industry

- Material Production : In industrial applications, this compound is employed in producing polymers and resins. Its chemical properties allow it to contribute to the development of materials with specific functionalities tailored for various applications.

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 1-Hydroxy-2-methylbenzimidazole include derivatives with variations in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural Comparison of Benzimidazole Derivatives

Key Observations :

- Hydroxy vs. Methoxy Groups : The hydroxy group in this compound increases polarity and hydrogen-bonding capacity compared to methoxy-substituted analogs (e.g., 2-(4-methoxyphenyl)-1-benzyl-1H-benzimidazole), which exhibit greater lipophilicity .

Key Findings :

- Antioxidant Activity: The hydroxy group in this compound likely contributes to radical scavenging, a property less pronounced in non-hydroxylated analogs like 1-Methyl-2-formylbenzimidazole .

- Antimicrobial Efficacy: Substituents with electron-withdrawing groups (e.g., chlorine in 2-[(2-chlorophenoxy)methyl]-1H-benzimidazole) enhance antimicrobial potency compared to electron-donating groups like methyl .

Insights :

- Yields for hydroxy-substituted benzimidazoles are generally moderate (65–80%), influenced by substituent steric effects .

Preparation Methods

Reaction Mechanism and General Protocol

The most widely reported method for synthesizing 1-hydroxy-2-methylbenzimidazole involves the condensation of o-phenylenediamine with L-lactic acid in the presence of hydrochloric acid. This reaction proceeds via a two-step mechanism:

-

Protonation and Salt Formation : Hydrochloric acid protonates o-phenylenediamine, forming a water-soluble dihydrochloride salt that prevents oxidation.

-

Cyclodehydration : The activated amine reacts with L-lactic acid’s carboxyl group, leading to cyclization and water elimination. The reaction is typically conducted at 93–105°C for 2–6 hours, with optimal yields achieved at 102°C for 4 hours.

Critical Parameters:

Purification and Scalability

The crude product is neutralized to pH 7–8 using sodium carbonate, filtered, and recrystallized from acetone or ethanol. Industrial-scale adaptations emphasize reduced acid/alkali consumption (30% less than classical methods) and wastewater treatment protocols to meet environmental regulations.

Alternative Synthesis via Mandelic Acid Derivatives

Modified Condensation Approach

A second route employs mandelic acid (α-hydroxy phenylacetic acid) as the carboxyl component. Key modifications include:

Yield Comparison:

Spectroscopic Validation

Post-synthesis characterization utilizes:

Nitro Precursor-Based Syntheses

Cyclization of Nitroalkanes

US Patent 4,866,175 discloses a novel method using nitro compounds activated by electron-withdrawing groups. For this compound-3-oxide synthesis:

Reaction Scheme:

Regioselectivity Considerations

Nitro-based methods exhibit superior control over N-oxide formation compared to acid-catalyzed routes. However, yields are generally lower (50–65%) due to competing side reactions.

Comparative Analysis of Methodologies

Efficiency Metrics

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 1-Hydroxy-2-methylbenzimidazole, and how can reaction conditions be optimized?

- Methodology : A common approach involves cyclization of substituted o-phenylenediamine derivatives. For example, using hydroxyl and methyl-substituted precursors under acidic or catalytic conditions. Evidence from benzimidazole synthesis (e.g., cyclization with CO₂/H₂ or condensation with hydrazine derivatives ) suggests optimizing solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., ZnCl₂ ). Purification via recrystallization or column chromatography improves yield and purity.

- Key Metrics : Monitor reaction progress using TLC, and characterize intermediates via melting point analysis (e.g., 240–277°C ranges observed in similar compounds ).

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology : Combine FT-IR to identify hydroxyl (-OH) and N-H stretches (~3200–3500 cm⁻¹) and carbonyl (C=O) vibrations if applicable. Use ¹H-NMR to confirm aromatic proton environments (δ 6.5–8.5 ppm) and methyl group integration (δ ~2.5 ppm) . For crystalline derivatives, single-crystal X-ray diffraction (as in ) provides definitive structural validation.

Q. How can researchers mitigate challenges in low yield or impurity during synthesis?

- Methodology : Adjust stoichiometry of reactants (e.g., 1:1 molar ratio for amine and carbonyl components). Use scavengers like molecular sieves to remove water in condensation reactions. For impurities, employ gradient HPLC (≥98.5% purity criteria ) or preparative TLC.

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodology : Density functional theory (DFT) calculations, such as those applied to correlation-energy density in similar heterocycles , can predict HOMO-LUMO gaps, electrostatic potentials, and reactive sites. Software like Gaussian or ORCA, combined with basis sets (e.g., B3LYP/6-31G*), enables analysis of substituent effects on electronic structure.

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodology : For anticonvulsant or antimicrobial activity, adopt protocols from analogous benzimidazoles:

- In vitro assays: Measure IC₅₀ values against target enzymes (e.g., GABA receptors for anticonvulsants ).

- In vivo models: Use rodent seizure models (e.g., maximal electroshock test) with dose-response curves.

- Address contradictory results by standardizing assay conditions (e.g., pH, solvent controls) and validating via multiple orthogonal methods .

Q. What strategies resolve contradictions in reported structure-activity relationships (SAR) for benzimidazole derivatives?

- Methodology : Perform meta-analyses of existing data to identify confounding variables (e.g., substituent position, bioavailability differences). Use QSAR modeling to correlate electronic descriptors (e.g., logP, polar surface area) with activity . For example, conflicting antimicrobial results may arise from variations in bacterial strain susceptibility or compound solubility .

Methodological Considerations

Q. How should researchers approach crystallographic characterization of this compound complexes?

- Methodology : Use SHELX software for structure refinement. Grow single crystals via slow evaporation in solvents like DMSO/water. Analyze hydrogen-bonding networks (common in hydroxyl-substituted benzimidazoles ) to explain stability or reactivity trends.

Q. What are best practices for validating synthetic reproducibility across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.